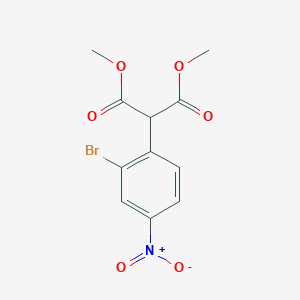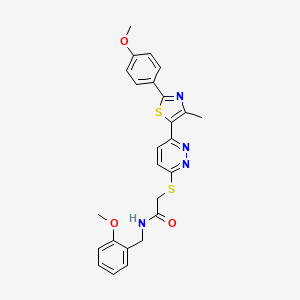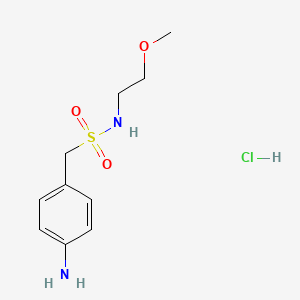methanone CAS No. 260354-92-5](/img/structure/B2374905.png)
[5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV has gained popularity among recreational drug users due to its stimulant effects, which are similar to those of cocaine and amphetamines. However, MDPV has been associated with a range of adverse effects, including addiction, psychosis, and death.
科学的研究の応用
One-pot Synthesis
- A one-pot synthesis method for pyrrole derivatives was developed, demonstrating an economical approach to synthesizing compounds related to "5-(Tert-butyl)-2-thienylmethanone" (Kaur & Kumar, 2018).
Hydrogen Bonding and Rotamerization
- Studies on solvent-driven rotamerization in related compounds indicated the presence of competing inter- and intramolecular hydrogen bonding, affecting the equilibrium constants (Lomas, 2001).
Cycloaromatization and Substituent Effects
- The effects of substituents like the tert-butyl group on the cycloaromatization reactions in organic synthesis were explored. This demonstrated how different substituents influence the formation of cyclization products (Lu et al., 2002).
Silver-Catalyzed Cyclizations
- Research into silver-catalyzed cyclizations of related compounds revealed insights into controlling ring size and the formation of different products depending on counterion and additives used (Hermann & Brückner, 2018).
Spectroscopic Properties and Molecular Structure
- Studies on the spectroscopic properties and molecular structure of similar compounds have provided insights into their electronic absorption, excitation, and fluorescence properties, which are essential for understanding their potential applications in various fields (Al-Ansari, 2016).
Antimicrobial and Antioxidant Activities
- Some derivatives of related compounds have been synthesized and evaluated for their antimicrobial, antioxidant, and insect antifeedant activities. This kind of research opens up possibilities for applications in pharmaceuticals and agrochemicals (Thirunarayanan, 2014).
Potential Neuroprotective Activities
- Certain derivatives show promise as neuroprotective agents, indicating potential applications in treating neurological disorders and brain injuries (Largeron et al., 2001).
Electroluminescence Efficiencies
- Research into thermally activated delayed fluorescence emitters related to "5-(Tert-butyl)-2-thienylmethanone" has led to the development of highly efficient blue emitters for display and lighting applications (Rajamalli et al., 2017).
These studies collectively contribute to a deeper understanding of the chemical properties, synthesis methods, and potential applications of compounds related to "5-(Tert-butyl)-2-thienylmethanone" in various scientific and industrial domains.
特性
IUPAC Name |
(5-tert-butylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)11-7-6-10(16-11)12(15)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXUYRLEYFWAEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)


![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)

![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)
![8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2374834.png)
![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)
![(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol](/img/structure/B2374837.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)
![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
